D-87503
Overview
Description
D-87503 is a dual extracellular signaling-related kinase (ERK) and phosphoinositide 3-kinase (PI3K) inhibitor. It is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, with IC50 values of 62 nM for PI3K and 0.76 μM for ERK2 . This compound has shown significant potential in inhibiting several carcinoma cell lines, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of D-87503 involves multiple steps, typically starting with the preparation of the core pyridopyrazine structure. The synthetic route includes the formation of pyridopyrazine-urea derivatives, which are highly selective dual mechanism inhibitors of PI3K and ERK1/2 . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. Industrial production methods for this compound are not widely documented, but custom synthesis services are available from various suppliers .
Chemical Reactions Analysis
D-87503 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to targets.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-87503 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
D-87503 exerts its effects by inhibiting the PI3K and ERK1/2 pathways. It is an ATP-competitive inhibitor, binding to the ATP binding site of these kinases . This inhibition leads to the suppression of downstream signaling pathways, including the phosphorylation of Akt and Rsk1 . The compound’s ability to inhibit both the MAPK and PI3K pathways makes it a potent inducer of apoptosis in cancer cells, particularly those harboring mutant Ras .
Comparison with Similar Compounds
D-87503 is unique in its dual inhibition of PI3K and ERK1/2, which distinguishes it from other inhibitors that target only one of these pathways. Similar compounds include:
LY294002: A PI3K inhibitor with no activity against ERK1/2.
PD0325901: An inhibitor of the MEK/ERK pathway with no activity against PI3K.
MK-2206: An allosteric inhibitor of Akt, downstream of PI3K, but not directly targeting PI3K or ERK1/2.
The uniqueness of this compound lies in its ability to simultaneously inhibit both PI3K and ERK1/2, providing a more comprehensive blockade of signaling pathways involved in cancer cell proliferation and survival .
Properties
IUPAC Name |
1-[3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl]-3-prop-2-enylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMUCILEPVJXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800394-83-6 | |
Record name | D-87503 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0800394836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-87503 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AED3R32X41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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